1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione
Description
1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione is a diketone derivative characterized by a central pentane-1,5-dione backbone substituted with a phenyl group at the 5-position and a 4-methoxy-[1,4'-bipiperidine] moiety at the 1-position. Diketones are widely studied for their biological activities, including antitumor, antibacterial, and antioxidant effects .
Properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-5-phenylpentane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-27-20-12-16-23(17-13-20)19-10-14-24(15-11-19)22(26)9-5-8-21(25)18-6-3-2-4-7-18/h2-4,6-7,19-20H,5,8-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKYFODITYJNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CCCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipiperidine Core: This step involves the cyclization of appropriate precursors to form the bipiperidine structure.
Methoxylation: Introduction of the methoxy group is achieved through nucleophilic substitution reactions.
Phenylation: The phenyl group is introduced via electrophilic aromatic substitution.
Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups under appropriate conditions
Scientific Research Applications
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its structural properties make it a candidate for studying receptor-ligand interactions.
Industry: Used in the development of new materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved often include modulation of signal transduction processes and alteration of cellular responses .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects : Halogenated aryl groups (e.g., Cl, F) enhance bioactivity but may reduce solubility, whereas methoxy and bipiperidine groups balance polarity and flexibility .
- Bipiperidine Utility : Bipiperidine-containing compounds demonstrate diverse applications (anticancer, antiviral) depending on functionalization; the target compound’s methoxy group may favor CNS penetration .
- Synthetic Accessibility: Saturated diketones (e.g., target compound) are more stable than conjugated dienones, facilitating scalable synthesis .
Biological Activity
1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione, commonly referred to as MPBD, is a complex organic compound characterized by a bipiperidine core with methoxy and phenyl substituents. Its unique structural features suggest potential biological activities that warrant investigation. This article explores the biological activity of MPBD, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for MPBD is 1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-5-phenylpentane-1,5-dione. The compound's molecular formula is and its CAS number is 2097936-43-9. The structure includes functional groups that may influence its interaction with biological targets.
The biological activity of MPBD is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The methoxy and phenyl groups enhance its binding affinity to these targets, which may modulate signal transduction pathways and alter cellular responses.
Key Mechanisms:
- Receptor Interaction : MPBD may act as a ligand for specific receptors, influencing neurotransmitter pathways.
- Enzyme Modulation : The compound can inhibit or activate enzymes involved in metabolic processes.
Biological Activity
Research has indicated several areas where MPBD exhibits notable biological activity:
Antimicrobial Activity
Studies have demonstrated that MPBD possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Neuropharmacological Effects
MPBD has been investigated for its potential neuropharmacological effects. Preliminary studies suggest it may exhibit anxiolytic and antidepressant-like activities in animal models.
Cytotoxicity Studies
Cytotoxicity assays have revealed that MPBD can induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapeutics.
Case Studies
Several studies have explored the biological effects of MPBD:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of MPBD against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Assessment : In a behavioral study conducted on rodents, MPBD was administered at varying doses to assess its impact on anxiety-like behaviors. The results showed significant reductions in anxiety scores compared to control groups .
- Cytotoxicity Testing : Research involving human cancer cell lines demonstrated that MPBD induced cell death at concentrations above 50 µM, suggesting potential applications in oncology .
Comparative Analysis
To better understand the uniqueness of MPBD's biological activity, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Methoxy-1,4'-bipiperidine | Piperidine derivative | Moderate neuroactivity |
| 4-Methoxyamphetamine | Phenethylamine | Strong stimulant effects |
| Viologens | Redox-active compounds | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
